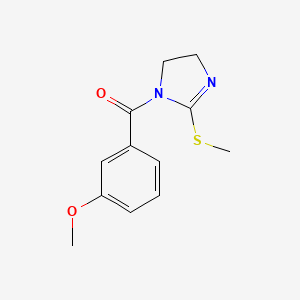
(3-甲氧基苯基)-(2-甲基硫代-4,5-二氢咪唑-1-基)甲酮
描述
This compound belongs to a class of organic molecules that have been synthesized and studied for their various chemical and biological properties. While the specific compound has limited direct references, related compounds provide insight into the general chemical framework and potential applications. Such molecules are of interest due to their structural uniqueness and potential as intermediates in pharmaceutical and organic synthesis.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions starting from basic aromatic or heteroaromatic substrates. For example, the synthesis of related methanone derivatives has been achieved through reactions involving key intermediates like aldehydes, ketones, and thiourea in the presence of catalytic or stoichiometric amounts of acids or bases, under reflux conditions in solvents such as ethanol (Chaudhari, 2012).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically carried out using spectroscopic methods such as IR, NMR (both 1H and 13C), and mass spectrometry, complemented by X-ray crystallography for solid-state structure determination. For instance, the crystal and molecular structure of a related compound was elucidated, showing specific spatial arrangements and intermolecular interactions, like hydrogen bonding, that contribute to its stability and reactivity (Lakshminarayana et al., 2009).
科学研究应用
合成和化学研究
无催化剂和溶剂合成:利用微波辅助的Fries重排反应,在无催化剂和溶剂的条件下合成了相关化合物,即(5-氨基-3-甲基硫基-1H-1,2,4-三唑-1-基)(2-氟苯基)甲酮。这种方法提供了一种高效的区域选择性合成途径,表明在开发环境友好的化学过程中具有潜在应用(Moreno-Fuquen et al., 2019)。
帕金森病的PET成像:报道了类似化合物(4-((5-氯-4-(甲基氨基)嘧啶-2-基)氨基)-3-甲氧基苯基)(吗啡啶)甲酮(HG-10-102-01)的合成。它被用作[11C]HG-10-102-01的前体,这是一种用于研究帕金森病中LRRK2酶的PET成像剂(Wang et al., 2017)。
癌症研究中的分子对接研究:涉及吡唑啉并异噁唑衍生物的研究,如5-(4-甲氧基苯基)-3-(5-甲基-3-(4-硝基苯基)异噁唑-4-基)-4,5-二氢-1H-吡唑-1-基)(苯基)甲酮,利用了分子对接研究。这些化合物对人类乳腺癌细胞系显示出显著的抗癌活性,突显了这类化合物在癌症研究和药物设计中的作用(Radhika et al., 2020)。
在合成和材料科学中的应用
合成中的定向金属化:描述了(3-羟基苯并[b]噻吩-2-基)芳基甲酮的一锅法合成,涉及阴离子正位Fries重排。这些羟基酮在苯并噻吩酮的合成中起着关键中间体的作用,展示了它们在先进有机合成中的重要性(Pradhan & De, 2005)。
同晶结构研究:对类似3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-yl甲酮的化合物的同晶结构进行研究揭示了分子无序和氯甲基交换规则的见解,为晶体学和材料科学研究提供了宝贵信息(Swamy et al., 2013)。
新化合物的合成和分析:对(4-氨基-2-(4-甲氧基苯基)氨基噻唑-5基)(噻吩-2-基)甲酮的合成和分析研究涉及FTIR、NMR和质谱技术。这展示了该化合物在各种科学应用中的潜力,特别是在化学领域(FathimaShahana & Yardily, 2020)。
作用机制
安全和危害
未来方向
Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential activity .
属性
IUPAC Name |
(3-methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-16-10-5-3-4-9(8-10)11(15)14-7-6-13-12(14)17-2/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHHMCGWOGEBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326467 | |
| Record name | (3-methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816598 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
CAS RN |
685127-11-1 | |
| Record name | (3-methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

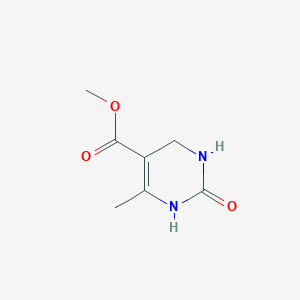
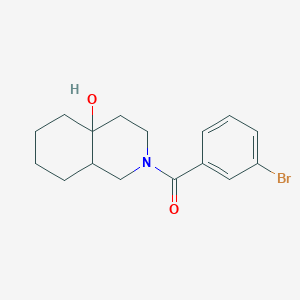
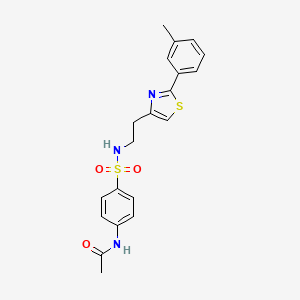
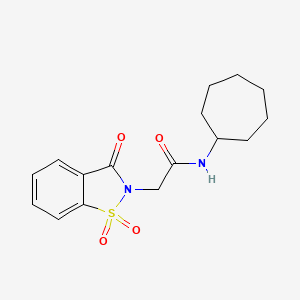
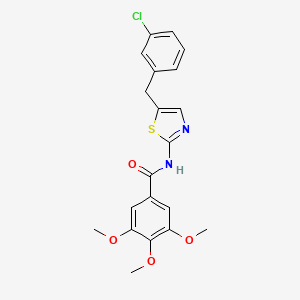
![5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione](/img/structure/B2498019.png)
![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2498021.png)
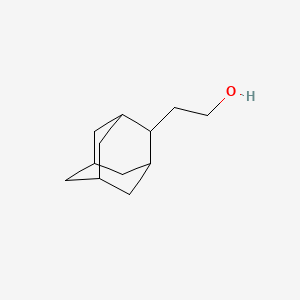
![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2498023.png)
![6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2498024.png)
![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)
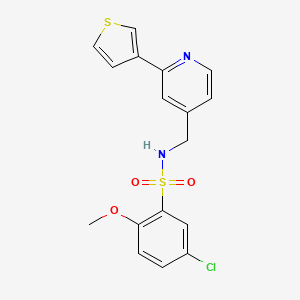
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)
![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2498034.png)